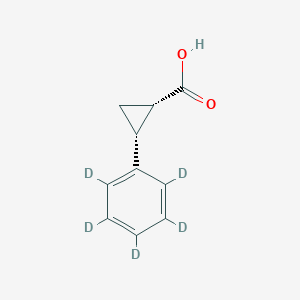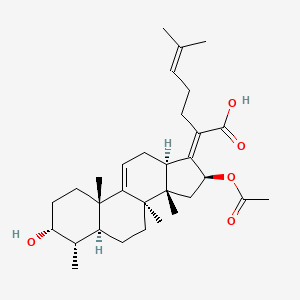
9,11-Anhydro Fusidic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 9,11-Anhydro fusidic acid derivatives involves complex chemical transformations. One study describes the preparation of epimeric diketones derived from fusidic acid, highlighting the stability of the 9α,13β-isomer and discussing the results in terms of conformational analysis (Diassi, Krakower, Bacso, & Dine, 1966). Another significant contribution to the synthesis field is the BF3·Et2O-catalyzed rearrangement of 9β,11β-epoxy-4β-demethyl-5α-lanostan-7-one derivatives, leading to the formation of compounds with a structure characteristic of the steroidal antibiotic fusidic acid (Paryzek & Martynow, 1996).
Molecular Structure Analysis
The molecular structure of fusidic acid derivatives, including 9,11-Anhydro fusidic acid, has been elucidated through various studies. One notable research effort revealed the absolute configuration of fusidic acid methyl ester 3-p-bromobenzoate, providing critical insights into the steroid skeleton and unusual configurations that define this class of compounds (Cooper & Hodgkin, 1968).
Chemical Reactions and Properties
Research into the chemical reactions and properties of fusidic acid derivatives has led to a deeper understanding of their potential applications and mechanisms of action. For instance, structural insights into fusidic acid resistance and sensitivity in EF-G highlight the importance of specific mutations affecting the drug's interaction with bacterial ribosomes, offering a glimpse into the molecular interactions at play (Hansson, Singh, Gudkov, Liljas, & Logan, 2005).
Physical Properties Analysis
The physical properties of 9,11-Anhydro fusidic acid and related compounds are closely tied to their structural characteristics. Although specific studies focusing on the physical properties of 9,11-Anhydro fusidic acid were not identified, the general understanding of fusidic acid's steroid-like high penetration ability suggests that derivatives would also exhibit notable physical properties, particularly in terms of solubility and stability.
Chemical Properties Analysis
The chemical properties of 9,11-Anhydro fusidic acid derivatives are influenced by their complex molecular structures. These properties include reactivity, stability, and the ability to undergo specific chemical transformations. The Beckmann rearrangement of fusidic acid derivatives, for example, has been explored, demonstrating the compound's versatility and the potential for generating a variety of structurally related compounds with diverse biological activities (Murphy, Sarsam, Ferguson, & Gallagher, 1998).
Wissenschaftliche Forschungsanwendungen
-
Antibacterial Application
- Field : Pharmacology
- Summary : Fusidic Acid (FA) is a natural tetracyclic triterpene isolated from fungi, which is clinically used for systemic and local staphylococcal infections, including methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci infections .
- Method : FA binds to elongation factor G (EF-G) as an inhibitor of protein synthesis .
- Results : Since 1962, FA has been clinically used for systemic and local staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci infections .
-
Antituberculosis Application
- Field : Pharmacology
- Summary : FA has shown potential as an inhibitor of M. tuberculosis filamentous temperature sensitive mutant Z (FtsZ) .
- Method : The potential of FA as an inhibitor was found using computer methods, including density function theory (DFT), molecular docking, and molecular dynamics simulations .
- Results : The study suggested that FA could be a potential inhibitor of M. tuberculosis .
-
Antiviral Application
- Field : Virology
- Summary : FA has been identified as a potential inhibitor of SARS-CoV-2 replication .
- Method : A computational pipeline called DrugSolver CavitomiX was used to identify inhibitors of target enzymes essential for SARS-CoV-2 replication .
- Results : The study found that FA shows strong inhibition of viral replication .
-
Antimalarial Application
- Field : Pharmacology
- Summary : Fusidic Acid and its derivatives have shown potential as antimalarial agents .
- Method : The potential of Fusidic Acid as an antimalarial agent was found using various in vitro and in vivo studies .
- Results : The studies suggested that Fusidic Acid could be a potential inhibitor of malaria .
-
Anti-Inflammatory Application
- Field : Pharmacology
- Summary : Fusidic Acid has been shown to possess anti-inflammatory properties .
- Method : The anti-inflammatory properties of Fusidic Acid were discovered through various in vitro and in vivo studies .
- Results : The studies suggested that Fusidic Acid could be used as a potential anti-inflammatory agent .
-
Antifungal Application
- Field : Mycology
- Summary : Fusidic Acid has been shown to possess antifungal properties .
- Method : The antifungal properties of Fusidic Acid were discovered through various in vitro and in vivo studies .
- Results : The studies suggested that Fusidic Acid could be used as a potential antifungal agent .
-
Anticancer Application
- Field : Oncology
- Summary : Fusidic Acid and its derivatives have shown potential as anticancer agents .
- Method : The potential of Fusidic Acid as an anticancer agent was found using various in vitro and in vivo studies .
- Results : The studies suggested that Fusidic Acid could be a potential inhibitor of cancer .
-
Tumor Multidrug Resistance Reversal Application
- Field : Oncology
- Summary : Fusidic Acid has been shown to possess properties that can reverse multidrug resistance in tumors .
- Method : The reversal properties of Fusidic Acid were discovered through various in vitro and in vivo studies .
- Results : The studies suggested that Fusidic Acid could be used as a potential agent for reversing multidrug resistance in tumors .
-
Treatment of Skin Infections
- Field : Dermatology
- Summary : Fusidic Acid is used to treat bacterial skin infections, such as cellulitis and impetigo .
- Method : Fusidic Acid is often applied topically in creams or ointments .
- Results : Fusidic Acid has been effective in treating skin infections caused by staphylococcal bacteria .
-
Treatment of Eye Infections
Safety And Hazards
Zukünftige Richtungen
Fusidic acid and its derivatives, including 9,11-Anhydro Fusidic Acid, have been shown to possess a wide range of pharmacological activities . This suggests that they could be used in the development of new treatments for various diseases. Furthermore, the introduction of medium-length amino-terminal groups at the 3-OH position of fusidic acid has been shown to enhance its anti-tumor activity . This provides a starting point for designing more potent derivatives in the future .
Eigenschaften
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDRQJDRPAHDF-KRMCRKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Anhydro Fusidic Acid | |
CAS RN |
74048-41-2 | |
| Record name | 9,11-Anhydrofusidic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)
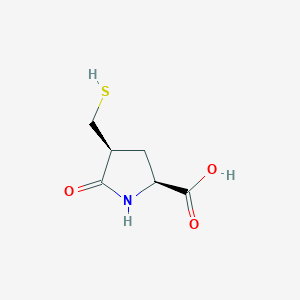
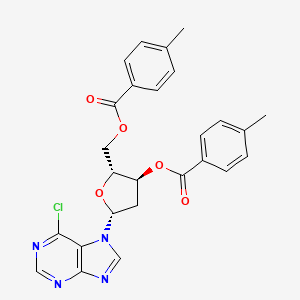
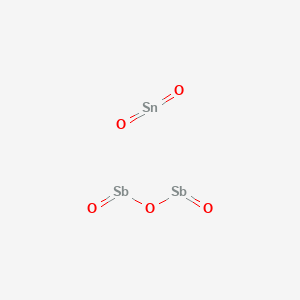
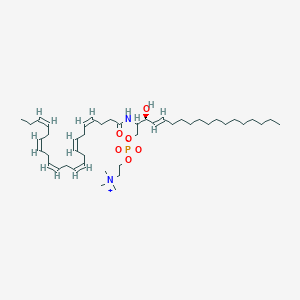
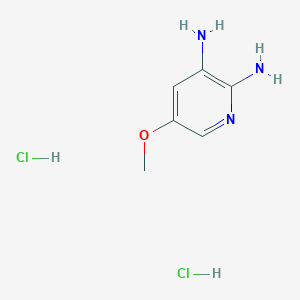
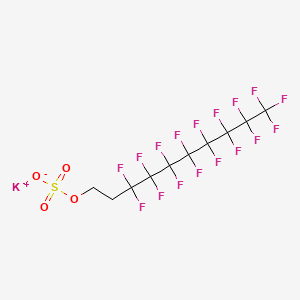
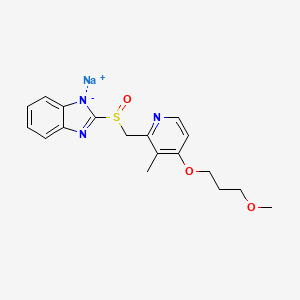
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
